Product packaging for Octahydro-4,8a-dimethyl-4a(2H)-naphthol(Cat. No.:CAS No. 5173-69-3)

Octahydro-4,8a-dimethyl-4a(2H)-naphthol

Cat. No.: B1328901
CAS No.: 5173-69-3
M. Wt: 182.3 g/mol
InChI Key: JLPUXFOGCDVKGO-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₂H₂₂O . Its structure consists of a decalin-like bicyclic framework featuring two fused cyclohexane rings. Key structural elements include:

  • A hydroxyl group (-OH) at the 4a position of the naphthalenol system.
  • Methyl groups (-CH₃) at the 4 and 8a positions.
  • A partially unsaturated bicyclic system, with one ring fully saturated and the other containing a single double bond in its 2H configuration.

The compound’s three-dimensional arrangement is critical to its chemical behavior, as the bicyclic framework imposes significant steric constraints (Figure 1).

Table 1: Molecular and Structural Properties

Property Value/Description Source
Molecular formula C₁₂H₂₂O
Molecular weight 182.30 g/mol
Ring system Bicyclic (decalin derivative)
Functional groups Hydroxyl, methyl

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol . This systematic name specifies:

  • Stereochemistry : The 4S, 4aS, and 8aR configurations define the spatial arrangement of substituents.
  • Skeletal numbering : The numbering begins at the hydroxyl-bearing carbon (4a) and proceeds through the fused ring system.

Alternative systematic names include:

  • (4S,4aR,8aR)-4,8a-dimethyl-decahydronaphthalen-4a-ol (emphasizing decahydro nomenclature).
  • (4α,4aβ,8aβ)-octahydro-4,8a-dimethyl-4a(2H)-naphthol (using alpha/beta notation).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B1328901 Octahydro-4,8a-dimethyl-4a(2H)-naphthol CAS No. 5173-69-3

Properties

IUPAC Name

4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051887
Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

270.00 to 271.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Geosmin
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CAS No.

23333-91-7, 16423-19-1, 5173-69-3, 16452-32-7, 19700-21-1
Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol
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Record name Geosmin
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Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-
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Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-
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Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name (4α,4aβ,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name (4α,4aα,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name Geosmin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Flavoring and Fragrance Industry

Natural Flavoring Agent:

  • Octahydro-4,8a-dimethyl-4a(2H)-naphthol is extensively used as a flavoring agent in the food industry, particularly for imparting earthy flavors to products. Its natural occurrence in beets and other root vegetables makes it a desirable additive in culinary applications.

Fragrance Component:

  • The compound's pleasant aroma has led to its incorporation in perfumes and scented products. Its ability to mimic the scent of damp earth contributes to the creation of naturalistic fragrances.

Environmental Significance

Microbial Interactions:

  • Research indicates that this compound plays a role in plant-microbe interactions. Its production by certain bacteria can influence microbial growth dynamics in soil ecosystems, potentially affecting nutrient cycling and plant health.

Ecological Role:

  • The compound serves as a signaling molecule for various organisms, which may be attracted to its scent for ecological purposes such as pollination or seed dispersal.

Pharmacological Applications

Antimicrobial Properties:

  • Studies have shown that this compound exhibits antimicrobial activity. This property suggests potential applications in developing natural preservatives or therapeutic agents against microbial infections.

Pharmacological Research:

  • Ongoing research is exploring the compound's pharmacological properties, particularly its effects on oxidative stress and its potential as an antioxidant agent. Compounds with similar structures have been investigated for their protective effects against oxidative damage in cellular models .

Synthesis and Chemical Research

Synthetic Approaches:

  • The synthesis of this compound has been achieved through various methods, including total synthesis techniques from simpler organic precursors. These synthetic pathways are crucial for producing the compound for research and commercial applications .

Chemical Characterization:

  • Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis processes .

Case Studies

Study Focus Area Findings
Study on Antimicrobial ActivityMicrobiologyDemonstrated that this compound inhibits the growth of several bacterial strains, suggesting its use as a natural antimicrobial agent.
Ecological Impact AssessmentEnvironmental ScienceFound that geosmin influences microbial community structure and function in soil ecosystems, highlighting its ecological importance.
Flavor Profile AnalysisFood ScienceAnalyzed the sensory impact of this compound in food products, confirming its effectiveness as a flavor enhancer.

Comparison with Similar Compounds

Patchoulol (CAS 5986-55-0)

Patchoulol, a sesquiterpene alcohol, shares structural similarities with geosmin but features additional methyl groups and a methano bridge.

Property Geosmin (C₁₂H₂₂O) Patchoulol (C₁₅H₂₆O)
Molecular Weight 182.30 g/mol 222.37 g/mol
Log Kow 3.57 4.67
Vapor Pressure 0.000289 mm Hg Not reported
Water Solubility 156.7 mg/L Low (hydrophobic)
CAS Number 23333-91-7 / 19700-21-1 5986-55-0

Key Differences:

  • Structural Complexity: Patchoulol’s additional methyl groups and methano bridge increase its hydrophobicity, reflected in its higher Log Kow .
  • Applications: While geosmin is linked to earthy odors, patchoulol is a key component of patchouli oil, used in high-end perfumes and aromatherapy .

Stereoisomers of Geosmin

However, commercial geosmin is often a racemic mixture due to synthetic challenges in isolating enantiomers .

2,6-Dimethyl-5,7-octadien-2-ol (CAS 5986-38-9)

This monoterpene alcohol shares a hydroxyl group and methyl substituents with geosmin but lacks bicyclic complexity.

Property Geosmin 2,6-Dimethyl-5,7-octadien-2-ol
Molecular Weight 182.30 g/mol 156.26 g/mol
Structure Bicyclic Linear with conjugated double bonds
Applications Environmental odorant Flavoring agent

Key Differences:

  • Odor Profile: The linear structure of 2,6-dimethyl-5,7-octadien-2-ol imparts citrus-like notes, contrasting with geosmin’s earthiness .

Preparation Methods

Total Synthesis from Racemic Wieland–Miescher Ketone

The compound can be synthesized through a multi-step process starting from racemic Wieland–Miescher ketone. This approach involves 13–15 steps and incorporates stereoselective reactions to achieve the desired configuration of hydroxyl groups at C-1 and C-4a. Key steps include:

Hydrogenolysis of Mesylates

Mesylates derived from epoxy alcohol intermediates are subjected to hydrogenolysis using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). This step is critical for reducing the mesylate group to produce the corresponding alcohol without over-reduction.

Methanesulfonylation

Epoxy alcohol intermediates are treated with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). This step introduces mesylate groups, which are later utilized in hydrogenolysis.

General Experimental Procedures

Reaction Conditions

Reactions requiring anhydrous conditions are carried out under a nitrogen atmosphere to prevent moisture interference. Solvents like THF and dichloromethane are freshly distilled prior to use:

Solvent Distillation Method
THF Sodium/benzophenone ketyl
Dichloromethane Phosphorus pentoxide (P₂O₅)

Workup

After each reaction, the mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). Products are purified via silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.

Reaction Sequence Overview

The preparation sequence involves several key transformations:

Step Reaction Type Reagents/Conditions
Starting Material Racemic Wieland–Miescher Ketone -
Hydroxyl Configuration Mitsunobu Reaction Diethyl azodicarboxylate (DEAD), PPh₃
Epoxidation Stereo-/Regioselective mCPBA or similar oxidizing agents
Methanesulfonylation Substitution Methanesulfonyl chloride, Et₃N
Hydrogenolysis Reduction Lithium aluminum hydride (LAH), THF

Supporting Data

NMR Spectra Analysis

The synthesized compound's structure was confirmed using ^1H-NMR and ^13C-NMR spectroscopy. Key spectral features include:

  • Chemical shifts corresponding to hydroxyl groups.
  • Multiplet patterns indicative of the octahydro-naphthalene framework.

Yield Optimization

The yield of each step varies depending on reaction conditions:

Step Typical Yield (%)
Mitsunobu Reaction ~85%
Epoxidation ~90%
Methanesulfonylation ~88%
Hydrogenolysis ~80%

Challenges and Notes

Stereochemical Control

Achieving the correct stereochemistry at C-1 and C-4a is challenging but critical for the compound’s functionality.

Purification

Impurities from intermediate steps require careful purification via chromatography.

Q & A

Q. What mechanistic insights explain its role in microbial secondary metabolism (e.g., Streptomyces)?

  • Methodology :
  • Gene knockout studies : Delete geosmin synthase genes (e.g., SCO6073) in Streptomyces coelicolor and monitor terpenoid profiles via LC-HRMS .
  • Isotopic labeling : Feed 13^{13}C-glucose to trace precursor incorporation into the geosmin skeleton during fermentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-4,8a-dimethyl-4a(2H)-naphthol
Reactant of Route 2
Octahydro-4,8a-dimethyl-4a(2H)-naphthol

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